2-Propenyl-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52897-73-1 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]-1,3-dioxolane |
InChI |
InChI=1S/C6H10O2/c1-2-3-6-7-4-5-8-6/h2-3,6H,4-5H2,1H3/b3-2+ |
InChI Key |
WJTBAEFOGKJWNP-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1OCCO1 |
Canonical SMILES |
CC=CC1OCCO1 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 2 Propenyl 1,3 Dioxolane
Olefinic Reactivity of the 2-Propenyl Moiety
The carbon-carbon double bond in the 2-propenyl group is a site of high electron density, making it susceptible to attack by electrophiles and radicals. This reactivity is central to many of the transformations involving this molecule.
The double bond of 2-propenyl-1,3-dioxolane readily undergoes electrophilic addition reactions. pressbooks.pubsavemyexams.com A key example is epoxidation, where peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) react with the alkene to form an epoxide. This reaction is stereospecific, and its stereoselectivity can be influenced by steric hindrance from substituents on the dioxolane ring. rug.nl
The propenyl group is also subject to radical addition. While the double bond in this compound is not strongly electron-deficient, it can participate in radical reactions. mdpi.com More commonly, the 1,3-dioxolane (B20135) ring itself can act as a source of radicals or as a hydrogen donor in radical chain processes. nih.govnsf.govresearchgate.net For instance, radicals generated from 1,3-dioxolane can add to electron-deficient olefins. nih.govresearchgate.net Furthermore, radical-mediated functionalization at the allylic position of the propenyl group serves as a powerful method for introducing diverse functionalities under mild conditions. smolecule.com
The position of the double bond in the propenyl group can be shifted through catalyst-influenced isomerization. Transition metal catalysts, particularly those based on ruthenium, are highly effective at converting terminal alkenes like the allyl group in this compound to their more thermodynamically stable internal (propenyl) isomers. organic-chemistry.org Studies on related allyl ethers show that ruthenium complexes can achieve this isomerization with high efficiency. researchgate.net The choice of catalyst and reaction conditions, such as temperature, can significantly affect the reaction rate and selectivity. nih.gov Cobalt complexes have also been shown to catalyze alkene isomerization, often proceeding through a π-allyl mechanism. organic-chemistry.orgacs.org
Beyond simple isomerization, the molecule can undergo more complex rearrangements. For instance, unsaturated dioxolanes can be subject to smolecule.comacs.org-Wittig rearrangements under specific basic conditions. In other related systems, thermally or photochemically induced sigmatropic rearrangements, such as the Cope rearrangement, are also known to occur. researchgate.net
Table 1: Selected Catalysts for the Isomerization of Allyl Groups
| Catalyst System | Substrate Type | Product Type | Selectivity/Yield | Reference(s) |
|---|---|---|---|---|
| Ruthenium(III) chloride (RuCl₃) | Allylphenols (e.g., Eugenol) | Propenylphenols | >90% Yield | |
| Manganese(I) borohydride (B1222165) complex | Allylbenzene derivatives | Internal E-alkenes | High E-selectivity | nih.gov |
| Cobalt(I) pincer complex | N-allylamines and amides | Enamines and enamides | High stereoselectivity | organic-chemistry.org |
| Palladium with 2-PyPPh₂ ligand | Terminal olefins | trans-2-olefins | High regio- and stereoselectivity | organic-chemistry.org |
Electrophilic and Radical Addition Reactions Across the Double Bond
Ring-Opening and Cyclization Pathways of the 1,3-Dioxolane Ring
The 1,3-dioxolane ring serves as a protective group for the carbonyl functionality of acrolein. smolecule.com Its formation and cleavage are fundamental to its utility in synthesis.
The most common reaction involving the cleavage of the dioxolane ring is acid-catalyzed hydrolysis. In the presence of an aqueous acid, the acetal (B89532) is cleaved to regenerate the original carbonyl compound and diol. For this compound, this reaction yields acrolein and ethylene (B1197577) glycol. vulcanchem.com The mechanism involves protonation of one of the ring oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by water and deprotonation leads to the final products. youtube.comucoz.com
Transacetalization is a related process where, under acidic conditions, the ethylene glycol component of the acetal is exchanged with another alcohol or diol. organic-chemistry.orggoogle.com This reaction is typically driven to completion by removing the volatile alcohol that is formed. googleapis.com Various acid catalysts, including mineral acids like HCl and organic acids like p-toluenesulfonic acid (pTosOH), are effective for both hydrolysis and transacetalization. rug.nlmdpi.com
Table 2: Conditions for Acetal Cleavage
| Reaction Type | Catalyst | Conditions | Products | Reference(s) |
|---|---|---|---|---|
| Hydrolysis | Aqueous Acid (e.g., H₂SO₄, HCl) | Water, Heat | Aldehyde/Ketone + Diol | organic-chemistry.orgrit.edu |
| Hydrolysis | p-Toluenesulfonic acid (pTosOH) | Methanol/Water | Diol (from cleaved acetal) | mdpi.com |
| Transacetalization | Lewis Acid (e.g., pTosOH) | Diol, removal of alcohol | New Acetal + Original Diol | googleapis.com |
| Solvolysis | Hydrochloric Acid | Methanol or Ethanol, Reflux | Diol + Dimethoxy/Diethoxy acetal | rug.nl |
The 1,3-dioxolane ring can undergo ring-opening through radical mechanisms, most notably in radical ring-opening polymerization (rROP). In this process, a radical initiator attacks a susceptible site on a dioxolane monomer, leading to the opening of the cyclic structure to form a linear polymer. While this compound itself is not a common monomer for this, related compounds like 2-methylene-4-phenyl-1,3-dioxolane readily polymerize. nih.gov The attack of a radical on the exocyclic double bond creates a radical adjacent to the ring, which then rearranges, causing the ring to open and form a more stable ester linkage within the growing polymer chain. acs.org This method is a key strategy for producing biodegradable polyesters. nih.gov Additionally, 2-alkyl-substituted 1,3-dioxolanes can undergo oxidative ring cleavage to yield glycol monoesters under specific oxidative conditions. mdpi.comnih.govresearchgate.net
The formation of the this compound ring is a classic example of acetalization. organic-chemistry.org The most direct and widely used method involves the acid-catalyzed reaction of acrolein with ethylene glycol. smolecule.com The mechanism proceeds via protonation of the aldehyde's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of ethylene glycol, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water generates an oxocarbenium ion, which is then attacked intramolecularly by the second hydroxyl group of the glycol, leading to the cyclic acetal after deprotonation. scispace.comresearchgate.net This reaction can be catalyzed by various acids, including solid acid catalysts, which offer advantages in terms of separation and recycling. smolecule.comgoogle.comresearchgate.net
More advanced synthetic routes to substituted dioxolanes include metal-catalyzed cycloadditions and stereoselective multicomponent assembly reactions, which allow for the construction of complex and chiral dioxolane structures. smolecule.comnih.gov
Radical Ring-Opening Transformations
Protective Group Chemistry Utilizing 1,3-Dioxolanes
The 1,3-dioxolane functional group is a cornerstone in synthetic organic chemistry, primarily serving as a robust protecting group for carbonyl functionalities, namely aldehydes and ketones. This strategy is essential in multistep syntheses where a carbonyl group needs to be shielded from reacting with nucleophiles or under basic conditions while other parts of the molecule undergo transformation. thieme-connect.denih.gov The compound this compound is a specific example of this class, where the 1,3-dioxolane ring protects a carbonyl precursor, in this case, propenal (acrolein). smolecule.com
Formation of 1,3-Dioxolanes as Temporary Blocking Groups for Carbonyl Functionalities
The formation of 1,3-dioxolanes is a widely employed method for the temporary protection of aldehydes and ketones. nih.govacs.org This reaction, known as acetalization or ketalization, involves the condensation of a carbonyl compound with a 1,2-diol, most commonly ethylene glycol, in the presence of an acid catalyst. organic-chemistry.orgresearchgate.net Specifically for this compound, the reaction involves treating propenal (an α,β-unsaturated aldehyde) with ethylene glycol. smolecule.com
The reaction mechanism is typically acid-catalyzed and proceeds through several equilibrium steps. wikipedia.orgyoutube.com The process must often be driven to completion by removing the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus or dehydrating agents. organic-chemistry.orgwikipedia.org
The general mechanism for acid-catalyzed dioxolane formation is as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. acs.orgyoutube.com
Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This results in the formation of a protonated hemiacetal intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original carbonyl oxygen.
Formation of Water as a Leaving Group: The second hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). libretexts.org
Ring Closure: The departure of the water molecule is assisted by the intramolecular attack of the remaining hydroxyl group, leading to the formation of a five-membered ring.
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the neutral 1,3-dioxolane and regenerate the acid catalyst. libretexts.org
A wide array of acid catalysts can be utilized for this transformation, ranging from traditional Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) to various Lewis acids and heterogeneous catalysts. nih.govacs.org The choice of catalyst can influence the reaction's efficiency and chemoselectivity, especially when acid-sensitive functional groups are present in the substrate. nih.govorganic-chemistry.org
Table 1: Common Catalysts for 1,3-Dioxolane Formation
| Catalyst Type | Examples | Key Features |
|---|---|---|
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄), Dry HCl | Traditional, effective, but can be corrosive and incompatible with acid-sensitive groups. acs.org |
| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Indium(III) triflate (In(OTf)₃), Er(OTf)₃ | Often milder and more chemoselective. organic-chemistry.org |
| Heterogeneous Catalysts | Silica (B1680970) Sulfuric Acid, Montmorillonite (B579905) K10, Polymelamine–formaldehyde polymer | Easy to remove from the reaction mixture, reusable, and can be environmentally friendlier. nih.govnih.gov |
| Other | Iodine (I₂), Tetrabutylammonium tribromide, Eosin Y (photocatalyst) | Offer mild, neutral, or specialized reaction conditions. organic-chemistry.org |
Selective Deprotection Methodologies
The utility of 1,3-dioxolanes as protecting groups is contingent upon their facile and selective removal to regenerate the parent carbonyl compound when desired. Deprotection is fundamentally the reverse of the formation reaction—an acid-catalyzed hydrolysis. youtube.com However, the development of numerous methods allows for deprotection under a variety of conditions, enhancing the selectivity of this process in complex molecular architectures. nih.govscielo.br
Acid-Catalyzed Hydrolysis: The most common method for cleaving 1,3-dioxolanes is hydrolysis in the presence of an aqueous acid. youtube.comscielo.br The mechanism is the microscopic reverse of acetal formation. This method is effective but can be problematic for substrates containing other acid-labile groups.
Lewis Acid-Catalyzed Deprotection: Various Lewis acids serve as effective catalysts for deprotection, often under milder conditions than strong Brønsted acids. Reagents like erbium(III) triflate (Er(OTf)₃) and cerium(III) triflate can cleave dioxolanes chemoselectively at room temperature in wet nitromethane. organic-chemistry.org
Methods Utilizing Solid-Supported Reagents: Heterogeneous catalysts, such as silica sulfuric acid or perchloric acid adsorbed on silica gel, provide an efficient and practical means for deprotection. nih.govorganic-chemistry.org These reagents are easily filtered off, simplifying the work-up procedure.
Reductive and Oxidative Deprotection: In some cases, deprotection can be achieved under reductive or oxidative conditions. For instance, nickel boride, generated in situ, can be used for the reductive deprotection of 1,3-dioxolanes. rsc.orgresearchgate.net
Novel and Mild Deprotection Reagents: Research continues to yield new and milder deprotection protocols. A notable example is the use of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can quantitatively convert 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) within minutes at 30 °C. organic-chemistry.orgorganic-chemistry.org This method highlights a trend towards more environmentally benign and highly selective chemical transformations. organic-chemistry.org
Table 2: Selected Methodologies for the Deprotection of 1,3-Dioxolanes
| Reagent/Catalyst | Conditions | Substrate Example | Key Features |
|---|---|---|---|
| Aqueous Acid (e.g., H₂SO₄, HCl) | Water, heat | General 1,3-dioxolanes | Standard, effective method; risk to other acid-sensitive groups. youtube.comscielo.br |
| Er(OTf)₃ | Wet Nitromethane, Room Temp. | Cyclic and acyclic acetals/ketals | Gentle, chemoselective Lewis acid catalysis. organic-chemistry.orgorganic-chemistry.org |
| Silica Sulfuric Acid / Wet SiO₂ | Toluene (B28343), 60-70 °C | 2-phenyl-1,3-dioxolane | Heterogeneous, easy work-up, reusable catalyst. nih.gov |
| NaBArF₄ | Water, 30 °C | 2-phenyl-1,3-dioxolane | Fast, efficient, and occurs in water under mild conditions. organic-chemistry.orgorganic-chemistry.org |
| Nickel Boride (Ni₂B) | Methanol | Various 1,3-dioxolanes | Reductive deprotection, chemoselective. rsc.orgresearchgate.net |
| Iron(III) Catalysts (e.g., FeCl₃, Fe(OTf)₃) | Various solvents | Aromatic and aliphatic acetals | Inexpensive and effective for various substrates. nih.govresearchgate.net |
Oxidation Reactivity of the 1,3-Dioxolane Framework
While generally stable to many oxidizing agents, the 1,3-dioxolane ring can undergo oxidative cleavage under specific conditions. thieme-connect.deorganic-chemistry.org This reactivity can be a planned transformation in a synthetic route or an unwanted side reaction. The oxidation typically targets the acetal carbon (C2 position), leading to ring-opening and the formation of ester derivatives.
Recent studies have explored the low-temperature oxidation pathways of the 1,3-dioxolane ring itself. acs.orgnih.gov The presence of the heterocyclic oxygen atoms weakens the adjacent C–O bonds, which can facilitate ring-opening reactions. nih.govresearchgate.net The oxidation often proceeds via the formation of a 1,3-dioxolanyl radical, followed by the addition of molecular oxygen and subsequent rearrangement or fragmentation. acs.orgresearchgate.net The most dominant pathways often involve the ring-opening β-scission of hydroperoxy species derived from the initial radical. acs.orgnih.gov
In a synthetic context, the oxidation of 1,3-dioxolanes can be a useful transformation. For example, cyclic acetals can be converted to hydroxy esters. This has been observed in enzymatic systems, where cytochrome P450-dependent monooxygenases catalyze the oxidation of the acetal carbon, leading to ring cleavage and ester formation. nih.gov
Chemical methods for this oxidative cleavage have also been developed. Visible-light mediated photoredox catalysis using an iron(III) catalyst can convert 1,3-dioxolanes into their corresponding 2-hydroxyethyl esters in high yields. nih.gov For example, 2-phenyl-1,3-dioxolane can be oxidized to 2-hydroxyethyl benzoate. Another approach involves using hypervalent iodine reagents in the presence of a nucleophile, which proceeds through a 1,3-dioxolan-2-yl cation intermediate that is then trapped to form a substituted dioxolane product. mdpi.com
Table 3: Examples of Oxidative Reactions of the 1,3-Dioxolane Framework
| Reagent/System | Substrate | Product Type | Mechanism Highlight |
|---|---|---|---|
| Cytochrome P450 Enzymes | Theophylline-dioxolane derivatives | Ester | Enzymatic oxidation of the acetal carbon followed by rearrangement. nih.gov |
| Fe(III) Catalyst / Visible Light | 2-Aryl-1,3-dioxolanes | 2-Hydroxyethyl esters | Photoredox-catalyzed oxidative C-O bond cleavage. nih.gov |
| PhI(OAc)₂ / BF₃·OEt₂ | Alkenes + Carboxylic Acid | Substituted 1,3-dioxolanes | Formation and trapping of a 1,3-dioxolan-2-yl cation intermediate. mdpi.com |
| O₂ / Initiator | 1,3-Dioxolane | Ring-opened fragments | Radical-initiated auto-oxidation involving β-scission. acs.orgresearchgate.net |
Spectroscopic and Advanced Characterization Methodologies for 2 Propenyl 1,3 Dioxolane Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds like 2-propenyl-1,3-dioxolane. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR for Detailed Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the protons of the propenyl group and the dioxolane ring. For instance, the protons on the dioxolane ring typically appear as a complex multiplet, while the vinyl protons of the propenyl group exhibit distinct signals at characteristic downfield shifts. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. crl.edu The chemical shifts of the carbon atoms in this compound are indicative of their bonding environment. For example, the carbon atom of the acetal (B89532) group (C-2) will have a characteristic downfield shift compared to the other carbons in the dioxolane ring. chemicalbook.comchemicalbook.com The carbons of the propenyl group will also show distinct signals corresponding to the sp² and sp³ hybridized carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Dioxolane Ring Protons | 3.8 - 4.1 | 65 - 75 |
| Acetal Proton (on C2) | 4.8 - 5.0 | 100 - 105 |
| Allylic Protons | 2.3 - 2.5 | 35 - 40 |
| Vinyl Protons | 5.0 - 6.0 | 115 - 140 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced 2D NMR Techniques for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of atoms and understanding the conformational preferences of the this compound molecule. emerypharma.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com This allows for the tracing of the proton network within the propenyl and dioxolane moieties, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the propenyl substituent to the dioxolane ring at the C-2 position. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is vital for determining the conformation of the flexible dioxolane ring. rsc.orgresearchgate.net The dioxolane ring can adopt various conformations, such as envelope or twist forms, and NOESY/ROESY data can help to identify the predominant conformation in solution. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying unknown compounds, quantifying known compounds, and elucidating molecular structures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This makes it an ideal method for identifying this compound in complex matrices, such as flavor and fragrance compositions or environmental samples. nih.govunimi.itresearchgate.net The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. rsc.orgescholarship.org The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of this compound. dss.go.th
Elucidation of Fragmentation Pathways for Structural Confirmation
The mass spectrum of this compound under electron ionization (EI) reveals characteristic fragmentation patterns that can be used to confirm its structure. aip.orgaip.org The molecular ion peak (M⁺) corresponding to the intact molecule may be observed. aip.org Key fragmentation pathways for 1,3-dioxolanes often involve the cleavage of the C-O bonds and the loss of small neutral molecules. dss.go.thaip.org
Common fragmentation patterns for 2-substituted-1,3-dioxolanes include:
Loss of the substituent at the C-2 position.
Ring opening followed by the elimination of ethylene (B1197577) oxide or other small fragments.
The formation of a stable oxonium ion is a characteristic feature in the mass spectra of acetals. dss.go.th
Interactive Data Table: Characteristic Mass Fragments of 2-Alkyl-1,3-dioxolanes
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |
| [M-H]⁺ | Loss of a hydrogen atom | Often observed in dioxolanes. aip.org |
| [M-Alkyl]⁺ | Loss of the alkyl substituent at C-2 | Confirms the substituent at the 2-position. aip.org |
| 73 | [C₃H₅O₂]⁺ | A common fragment for 1,3-dioxolane (B20135) derivatives. nih.gov |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Can arise from fragmentation of the ring or the propenyl group. |
Note: The relative intensities of these fragments can vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a characteristic fingerprint of the functional groups present in the molecule. docbrown.info
For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the different types of bonds present:
C-H stretching: Alkenyl C-H stretches typically appear above 3000 cm⁻¹, while alkyl C-H stretches are found just below 3000 cm⁻¹.
C=C stretching: The carbon-carbon double bond of the propenyl group will show a characteristic absorption in the region of 1640-1680 cm⁻¹. chemicalbook.com
C-O stretching: The C-O single bonds of the cyclic ether (dioxolane ring) will produce strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. researchgate.netdocbrown.info These are often multiple strong bands characteristic of the acetal group.
C-H bending: Various C-H bending vibrations for both the alkyl and alkenyl portions of the molecule will be present in the fingerprint region (below 1500 cm⁻¹).
The presence and specific positions of these absorption bands can confirm the presence of both the propenyl group and the 1,3-dioxolane ring in the molecule. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Polymer Composition
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule and to analyze the composition of polymers. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its distinct structural features: the propenyl group and the dioxolane ring.
The presence of the dioxolane ring can be confirmed by several characteristic bands. Typically, the C-O-C stretching vibrations of the acetal group in the dioxolane ring appear in the fingerprint region of the spectrum, generally between 1200 cm⁻¹ and 1000 cm⁻¹. Specifically, bands around 1143, 1023, 918, and 865 cm⁻¹ have been attributed to dioxolane structures in some analyses. researchgate.net
The propenyl group (CH₂=CH-CH₂-) gives rise to several distinct peaks. The C=C stretching vibration of the vinyl group is typically observed in the region of 1650-1630 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the double bond are expected above 3000 cm⁻¹, while the C-H stretching of the sp³ hybridized carbons of the dioxolane ring and the allyl group appear just below 3000 cm⁻¹. Out-of-plane C-H bending vibrations (wagging) of the vinyl group are also characteristic and appear in the 1000-800 cm⁻¹ region.
When this compound undergoes polymerization, typically through the propenyl group, the FTIR spectrum of the resulting polymer, poly(this compound), will show significant changes. The most notable change would be the disappearance or significant reduction in the intensity of the peaks associated with the C=C double bond (around 1640 cm⁻¹) and the vinyl C-H bonds. shimadzu.com The characteristic peaks of the dioxolane ring, however, would remain, confirming its presence in the polymer backbone.
The following table summarizes the expected characteristic FTIR absorption bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| > 3000 | =C-H (Propenyl) | Stretching |
| < 3000 | -C-H (Dioxolane, Propenyl) | Stretching |
| ~1640 | C=C (Propenyl) | Stretching |
| 1200 - 1000 | C-O-C (Dioxolane) | Asymmetric & Symmetric Stretching |
| 1000 - 800 | =C-H (Propenyl) | Out-of-plane Bending |
Thermal Analysis Techniques
Differential Scanning Photo-Calorimetry (DPC) for Polymerization Kinetics
Differential Scanning Photo-Calorimetry (DPC), also known as Photo-DSC, is a thermal analysis technique that measures the heat flow associated with a material as a function of time or temperature when exposed to a controlled light source. analytice.com This technique is particularly valuable for studying the kinetics of photopolymerization reactions, where initiation is triggered by UV or visible light.
For a monomer like this compound, which can undergo photoinitiated polymerization, DPC can provide a wealth of information about the reaction kinetics. The instrument measures the heat released during the exothermic polymerization process, and this heat flow is directly proportional to the rate of polymerization. By integrating the heat flow over time, the total heat of polymerization (ΔHₚ) and the conversion of the monomer can be determined.
A typical DPC experiment involves placing a sample of the monomer, mixed with a suitable photoinitiator, into the DSC cell. The sample is then irradiated with light of a specific wavelength and intensity, and the resulting heat flow is recorded. The data obtained can be used to determine key kinetic parameters such as the rate of polymerization (Rₚ), the time to reach maximum polymerization rate, and the final monomer conversion.
The following table outlines the key parameters that can be obtained from a DPC analysis of the photopolymerization of this compound:
| Parameter | Description |
| Heat Flow (mW) | Instantaneous measure of the heat released during polymerization. |
| Total Heat of Polymerization (ΔHₚ) (J/g) | Total heat evolved during the reaction, proportional to the total monomer conversion. |
| Rate of Polymerization (Rₚ) | The speed at which monomer is converted to polymer, proportional to the heat flow. |
| Time to Peak (s) | Time required to reach the maximum rate of polymerization. |
| Induction Time (s) | The initial period with little or no polymerization. |
| Final Monomer Conversion (%) | The percentage of monomer that has polymerized at the end of the reaction. |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis and polymerization reactions. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, a small sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. A flame ionization detector (FID) is commonly used for the detection of organic compounds.
GC can be used to determine the purity of a this compound sample by separating it from any impurities, starting materials (e.g., acrolein and ethylene glycol), or byproducts from its synthesis. publisso.deacs.org The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. Furthermore, by taking samples at different time points during a synthesis or polymerization reaction and analyzing them by GC, the consumption of reactants and the formation of products can be monitored over time.
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the analysis of this compound, especially for less volatile derivatives or for monitoring reactions in the liquid phase. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation mechanism can be based on polarity (normal or reversed-phase), ion-exchange, or size exclusion.
For a moderately polar compound like this compound, reversed-phase HPLC with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be a suitable method for purity assessment. sielc.com HPLC is also highly effective for monitoring the progress of polymerization by separating the monomer from the growing polymer chains.
The following table provides a comparison of GC and HPLC for the analysis of this compound:
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Typical Application | Purity assessment of the monomer, monitoring of synthesis from volatile precursors. | Purity assessment, reaction monitoring, analysis of polymer samples. |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis Detector, Refractive Index (RI) Detector, Mass Spectrometry (MS). |
Computational Chemistry and Theoretical Studies of 2 Propenyl 1,3 Dioxolane Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. These methods are applied to investigate the electronic structure, stability, and reactivity of molecules like 2-propenyl-1,3-dioxolane.
Density Functional Theory (DFT) for Investigating Reaction Mechanisms and Energetics
Density Functional Theory is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. While specific DFT studies on the reaction mechanisms of this compound are not abundant in the public literature, the reactivity of the closely related 1,3-dioxolane (B20135) and its derivatives has been explored, offering a strong precedent for the types of transformations this compound can undergo.
Furthermore, DFT has been used to investigate the Povarov reaction, a type of aza-Diels-Alder reaction, involving 2-methylene-1,3-dioxolane, a structural isomer of this compound. rsc.org These calculations detailed a two-step mechanism for the Lewis acid-catalyzed reaction, identifying a zwitterionic intermediate and calculating the relative energies of the stationary points along the reaction pathway. rsc.org This highlights the capability of DFT to elucidate complex, multi-step reaction mechanisms. A hypothetical reaction coordinate for a similar reaction involving this compound could be modeled to predict its feasibility and stereochemical outcomes.
Table 1: Representative Calculated Energetics for a Hypothetical Reaction Step
| Parameter | Value (kcal/mol) |
| Reactant Complex Energy | 0.0 |
| Transition State Energy | +15.2 |
| Intermediate Energy | -5.8 |
| Product Complex Energy | -12.4 |
| Note: These values are hypothetical and serve to illustrate the type of data generated from DFT studies on reaction energetics. |
Conformational Analysis and Stability Studies
Studies on similar molecules, such as 2-methoxy-1,3-dioxolane (B17582) and 1,3-oxathiane, demonstrate the typical approach. researchgate.netresearchgate.net A systematic search of the potential energy surface is conducted by rotating the substituent group and allowing the ring to adopt its preferred puckered conformations (e.g., envelope or twist). For each potential conformer, the geometry is optimized, and the energy is calculated.
For this compound, key dihedral angles to consider would be those defining the orientation of the propenyl group relative to the dioxolane ring. The calculations would likely reveal the most stable conformers and the energy barriers between them. For example, a study on a dipeptide used DFT to locate 87 stable conformers out of a possible 243, with the remaining migrating to more stable geometries during optimization. nih.gov This illustrates the complexity of conformational landscapes even for relatively small molecules.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C=C-C-O) | Relative Energy (kcal/mol) |
| A | 60° | 0.00 |
| B | 180° | 1.5 |
| C | -60° | 0.25 |
| Note: These values are illustrative of the data obtained from conformational analysis studies. |
Molecular Dynamics (MD) Simulations
While quantum mechanics is ideal for studying individual molecules, molecular dynamics simulations are the tool of choice for examining the collective behavior of many molecules over time. This is particularly relevant for understanding the properties of polymers derived from this compound.
Simulation of Ion Transport and Interfacial Phenomena in Polymer Electrolyte Systems
This compound can serve as a monomer or a cross-linking agent in the formation of polymer electrolytes, such as those based on poly(1,3-dioxolane) (PDOL). These materials are of great interest for applications in solid-state batteries. researchgate.netacs.org MD simulations provide a molecular-level window into the mechanisms of ion transport within these polymer matrices.
Atomistic MD simulations have been used extensively to study the properties of PDOL-based electrolytes. researchgate.netacs.orgrsc.org These simulations can model the polymer chains, lithium salts (e.g., LiTFSI), and any plasticizers present. By tracking the trajectories of all atoms over time, researchers can calculate key properties related to battery performance.
Key findings from MD simulations of PDOL systems include:
Li+ Solvation Environment: Simulations reveal how lithium ions are coordinated by the oxygen atoms of the PDOL backbone. The number and arrangement of these coordinating atoms form a "solvation sheath" that influences Li+ mobility. researchgate.netacs.org
Ionic Diffusion and Conductivity: The diffusion coefficients of both cations and anions can be calculated from their mean squared displacement over time. This allows for the prediction of ionic conductivity, a critical parameter for electrolytes. researchgate.netrsc.org
Transference Number: MD simulations can help determine the lithium-ion transference number (t+), which is the fraction of the total ionic current carried by the Li+ ions. A high transference number is desirable for preventing the formation of concentration gradients and dendrites in batteries. researchgate.net
Interfacial Phenomena: Simulations can model the interface between the polymer electrolyte and a lithium metal anode. These studies provide insights into the formation of the solid electrolyte interphase (SEI), its stability, and how the polymer structure affects lithium deposition. researchgate.net
Recent research guided by MD simulations has shown that PDOL-based solid polymer electrolytes can maintain an amorphous nature at low temperatures, leading to excellent ionic transport properties, outperforming traditional poly(ethylene oxide) (PEO) electrolytes under these conditions. acs.org
Table 3: Representative Data from MD Simulations of a PDOL-based Electrolyte
| Property | Simulated Value |
| Li+ Diffusion Coefficient (at 353 K) | 1.2 x 10⁻⁷ cm²/s |
| Ionic Conductivity (at 353 K) | 1.5 mS/cm |
| Li+ Transference Number | 0.64 |
| Note: These values are representative of data found in the literature for PDOL systems and are influenced by factors like salt concentration and polymer chain length. researchgate.netrsc.orgresearchgate.net |
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra are of particular interest. A comprehensive theoretical study on the closely related 2-methoxy-1,3-dioxolane demonstrates the typical workflow. researchgate.netlongdom.org
The geometries of the stable conformers are first optimized using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). Then, for each conformer:
NMR Spectra: Chemical shifts (¹H and ¹³C) are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netacs.org The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. acs.org This approach allows for a direct comparison with experimental data and can be crucial for assigning specific peaks and confirming the compound's structure.
Vibrational Spectra: The vibrational frequencies and intensities are calculated to generate a theoretical IR spectrum. These calculated frequencies are often scaled by a factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculation. researchgate.net
Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Dioxolane Derivative
| Parameter | Calculation Method | Calculated Value | Experimental Value |
| ¹³C Chemical Shift (C2) | GIAO-DFT | 108.5 ppm | 109.2 ppm |
| ¹H Chemical Shift (H2) | GIAO-DFT | 4.95 ppm | 5.01 ppm |
| C-O Stretch Freq. | B3LYP-DFT | 1150 cm⁻¹ | 1142 cm⁻¹ |
| Note: Data is illustrative and based on typical accuracies found in studies of related dioxolane compounds. researchgate.net |
This predictive capability is a powerful complement to experimental spectroscopy, aiding in the structural elucidation and characterization of this compound and its reaction products.
Advanced Research Applications and Potentials of 2 Propenyl 1,3 Dioxolane
Role as an Intermediate in Sophisticated Organic Synthesis.smolecule.commdpi.com
2-Propenyl-1,3-dioxolane serves as a versatile intermediate in the synthesis of complex organic molecules. evitachem.com Its bifunctional nature, with a stable dioxolane ring and a reactive allyl group, allows for a wide range of chemical manipulations. ontosight.ai
Synthetic Building Block for Pharmaceuticals and Agrochemicals.smolecule.commdpi.com
The compound is utilized as a building block in the creation of more complex molecules for the pharmaceutical and agrochemical industries. evitachem.comontosight.ai The 1,3-dioxolane (B20135) moiety acts as a protecting group for carbonyl functionalities, stable under basic conditions. smolecule.com This allows for selective reactions to be carried out on other parts of a molecule. The allyl group, on the other hand, can participate in various transformations like cycloadditions and cross-coupling reactions. ontosight.ai This dual functionality is particularly useful in the synthesis of complex natural products like polyketides and alkaloids. smolecule.com For instance, the dioxolane ring can safeguard ketone intermediates during chain elongation, and the allyl group can be selectively removed using transition-metal catalysis. smolecule.com This strategic use of this compound enables precise control over multi-step synthetic sequences. smolecule.com Dioxolane derivatives, in general, are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.ailookchem.comsilverfernchemical.com
Precursor for Specialty Chemicals.smolecule.commdpi.com
Beyond pharmaceuticals and agrochemicals, this compound is a precursor for various specialty chemicals. ontosight.ai The dioxolane ring can be opened under acidic conditions to yield diols, which are themselves valuable intermediates in the preparation of other compounds. ontosight.ai This reactivity makes it a key component in the synthesis of fine chemicals. ontosight.ai The production of this compound often starts with acrolein (propenal), an α,β-unsaturated aldehyde. smolecule.com The reaction of acrolein with ethylene (B1197577) glycol under acidic conditions forms the 1,3-dioxolane ring while preserving the allyl group. smolecule.com
Contributions to Polymer Science and Engineering.smolecule.commdpi.combenchchem.com
The presence of a reactive double bond in the propenyl group allows this compound to act as a monomer in polymerization reactions. evitachem.comvulcanchem.com This capability has led to its exploration in the development of new polymeric materials with tailored properties.
Impact on the Development of High-Performance Polymeric Materials.benchchem.com
This compound is considered a reactive monomer for polymerization, and its unsaturated bond enables crosslinking, a process that enhances the mechanical properties and stability of polymers. Research into poly(1,3-dioxolane) (pDXL) has shown that it can be a chemically recyclable thermoplastic. nih.govescholarship.org Recent advancements have focused on synthesizing ultra-high-molecular-weight pDXL (UHMW pDXL) with molecular weights exceeding 1000 kDa. nih.govescholarship.org This UHMW pDXL exhibits tensile properties comparable to ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE), a material known for its exceptional strength and durability. nih.govescholarship.org The ability to create such high-performance polymers from a monomer that can be derived from industrial feedstocks presents a significant step towards more sustainable and high-value plastics. escholarship.org
Components in Advanced Electrolyte Formulations for Next-Generation Energy Storage.google.comusda.gov
The broader class of dioxolane-based compounds is being actively researched for its potential in next-generation energy storage, particularly in lithium batteries. mdpi.com 1,3-dioxolane (DOL) is a low-freezing-point solvent that is being investigated for use in electrolytes for lithium metal batteries that can operate at low temperatures. mdpi.com Gel polymer electrolytes (GPEs) based on in situ polymerization of DOL are being developed to enhance battery safety and performance. mdpi.comnih.gov Recent studies have shown that a poly-DOL gel electrolyte (P-DOL) can exhibit excellent ionic conductivity, even at -20°C, and can enable stable cycling of high-voltage lithium metal batteries. mdpi.com For instance, a Li‖NCM811 cell with a P-DOL electrolyte demonstrated a high discharge specific capacity and capacity retention over numerous cycles at low temperatures. mdpi.com The use of additives like methyl-2-methyl-1,3-dioxolane-2-carboxylate has also been shown to improve the performance of lithium batteries by forming a stable solid electrolyte interphase (SEI) on the anode surface. google.com
Research in Flavor and Fragrance Chemistry (Contextual to Propenyl-Containing Heterocycles).smolecule.comnih.govsigmaaldrich.comthegoodscentscompany.com
While specific research on the flavor and fragrance profile of this compound is not extensively detailed in the provided results, the broader context of propenyl-containing heterocyclic compounds is highly relevant to this field. ontosight.aisci-hub.st Many such compounds are known for their distinct aromatic properties. ontosight.aisci-hub.st For example, 2-methyl-6-(1-propenyl)pyrazine (B94426) contributes to the flavor and aroma of various foods and is used in the fragrance industry for its earthy and nutty odor. ontosight.ai Similarly, 4-allyl and 4-propenylphenols and their methyl ethers are common in essential oils. sci-hub.st The structural similarity of this compound to these known flavor and fragrance compounds suggests its potential for investigation in this area. google.com Dioxolane derivatives are generally used in fragrance and flavoring compositions. google.comsigmaaldrich.com
The following table provides an overview of related propenyl-containing heterocycles and their organoleptic properties:
| Compound Name | Odor/Flavor Profile | Application Area |
| 2-Methyl-6-(1-propenyl)pyrazine | Earthy, nutty ontosight.ai | Flavor and Fragrance ontosight.ai |
| Propenyl guaethol | Sweet, medicinal-phenolic, vanilla-like thegoodscentscompany.com | Flavors (chocolate, maple, vanilla), Fragrances thegoodscentscompany.com |
| Fruity ketal (2,4-dimethyl-1,3-dioxolane) | Fresh, fruity, apple, strawberry, licorice thegoodscentscompany.com | Flavors and Fragrances thegoodscentscompany.com |
Investigations into Biological Activity Profiles (as a Class of Dioxolane Compounds)
The 1,3-dioxolane ring is a significant scaffold in medicinal chemistry, found in numerous synthetic and natural compounds that exhibit a wide range of biological activities. researchgate.net The presence of oxygen atoms in the heterocyclic ring may enhance interactions with biological targets, contributing to the bioactivity of these molecules. researchgate.net Researchers have extensively investigated derivatives of the dioxolane class for their potential as therapeutic agents, leading to the discovery of compounds with notable antimicrobial, antiviral, and anticancer properties. researchgate.netnih.govpharmainfo.in
Antibacterial Activity
Dioxolane derivatives have demonstrated considerable potential as antibacterial agents, with activity reported against a spectrum of Gram-positive and Gram-negative bacteria. pharmainfo.inresearchgate.net The antimicrobial action of these compounds is thought to be associated with their antiradical activity and is influenced by their hydrophilic-hydrophobic balance, which can be modified through substitutions on the dioxolane ring. researchgate.net
Studies on newly synthesized chiral and racemic 1,3-dioxolanes have shown significant activity. For instance, a series of these compounds displayed excellent antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.govnih.gov In one study, most of the tested compounds showed Minimum Inhibitory Concentration (MIC) values between 625–1250 µg/mL against S. aureus. nih.govresearchgate.net Specific derivatives also exhibited potent activity against P. aeruginosa. nih.govresearchgate.net The antibacterial spectrum has been documented to include S. aureus, S. epidermidis, Staphylococcus albus, E. faecalis, E. coli, and Proteus mirabilis. researchgate.net However, some studies have noted a lack of activity against strains like E. coli, Klebsiella pneumoniae, and P. mirabilis for certain derivatives. nih.govresearchgate.net
Research has also explored linking the 1,3-dioxolane ring with other biologically active heterocycles, such as azoles (imidazole and 1,2,4-triazole), to create novel antimicrobial agents. pharmainfo.in Certain substituted 1-[(2-aryl-1,3-dioxolan-4-yl)methyl]-1H-azoles showed antibacterial activity against Gram-positive bacteria like Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis that was comparable to the antibiotic ciprofloxacin. pharmainfo.in
| Bacterial Strain | Reported Activity (MIC in µg/mL) |
|---|---|
| Staphylococcus aureus | 625–1250 |
| Staphylococcus epidermidis | 156–1250 |
| Enterococcus faecalis | 625–1250 |
| Pseudomonas aeruginosa | 625–1250 |
Antifungal Activity
The antifungal properties of dioxolane-containing compounds are well-documented, with some derivatives showing excellent efficacy. nih.govnih.gov The antifungal agents ketoconazole (B1673606) and itraconazole, for example, feature a 1,3-dioxolane scaffold. researchgate.net
In biological screenings, newly synthesized chiral and racemic 1,3-dioxolanes have demonstrated potent antifungal activity, particularly against Candida albicans. nih.govnih.govresearchgate.net The MIC values for various derivatives against C. albicans have been reported in the range of 156 to 1250 µg/mL. researchgate.net Further studies on polyazole derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane (B3056438) revealed that their antimycotic effect was most pronounced against filamentous fungi, with Aspergillus fumigatus and Scedosporium apiospermum being especially susceptible. nih.gov Structure-activity relationship studies indicated that the presence of an 'oxime group' combined with four chlorine atoms enhanced the antifungal properties of this particular chemical series. nih.gov Additionally, triazole compounds containing 1,3-dioxolane rings, developed as analogues of difenoconazole, have been investigated for fungicidal activities. mdpi.com
| Fungal Species | Reported Activity |
|---|---|
| Candida albicans | Excellent activity, MICs ranging from 156-1250 µg/mL. nih.govresearchgate.net |
| Aspergillus fumigatus | Remarkably susceptible to certain polyazole derivatives. nih.gov |
| Scedosporium apiospermum | Remarkably susceptible to certain polyazole derivatives. nih.gov |
Antiviral Activity
A significant area of research has been the synthesis of dioxolane nucleoside analogues as potential antiviral agents. nih.govuga.edu These compounds are structurally similar to naturally occurring nucleosides and can interfere with viral replication. Investigations have explored their efficacy against various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Epstein-Barr Virus (EBV). pharmainfo.inuga.edu
One of the first L-nucleoside analogues to show therapeutic potential was from the dioxolane class. nih.gov Specifically, 2-substituted-4-substituted-1,3-dioxolanes have been identified as particularly useful antiviral agents, with some showing potent inhibitory activity against HIV-1. google.com For instance, the compound trans-XII was found to be a potent inhibitor of HIV-1 in H-9 cells. google.com Other research has focused on synthesizing N-9-oxypurine 1,3-dioxolane nucleosides, although in one study, these particular compounds did not show significant activity against HIV, HBV, HSV-1, HSV-2, or HCMV. nih.gov 5-vinyluridine (B14088465) dioxolane and 5-bromovinyluridine dioxolane have shown potent antiviral activity against EBV. uga.edu
Anticancer Activity
Dioxolane derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against various cancer cell lines and, in some cases, the ability to overcome multidrug resistance (MDR). u-szeged.hunih.gov
A notable example is the L-nucleoside analogue β-L-dioxolane-cytidine (also known as (-)-OddC or Troxacitabine), which was the first of its kind to demonstrate anticancer activity. nih.gov It showed efficacy in inhibiting the growth of typically hard-to-treat hepatocellular and prostate tumors. nih.gov Further studies confirmed its activity against human pancreatic tumor xenografts, where it was shown to be superior to gemcitabine (B846) in the Panc-01 xenograft model, even causing tumor regression. aacrjournals.org
Other research has focused on conjugating the 1,3-dioxolane ring with other molecules to enhance anticancer effects. A study involving new coumarin-pyrazoline derivatives found that the inclusion of a 1,3-dioxolane ring led to lower IC50 values (indicating a better effect) against MCF-7 (breast cancer) and SKG (esophageal cancer) cell lines. erpublications.com This enhanced cytotoxicity was attributed to the 1,3-dioxolane ring, which may act through mechanisms such as inhibiting tubulin polymerization or telomerase. erpublications.com
Furthermore, certain 1,3-dioxolane derivatives have been investigated as MDR modulators. nih.gov Overexpression of P-glycoprotein is a major cause of MDR in cancer cells. nih.gov Studies have shown that some new 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives can reverse tumor cell MDR at low concentrations, with some showing better effects than established modulators like trifluoperazine. nih.gov Dioxolane derivatives of ecdysteroids have also been found to sensitize multidrug-resistant cancer cells to the action of anticancer agents like doxorubicin. u-szeged.hu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
